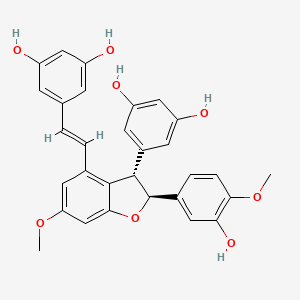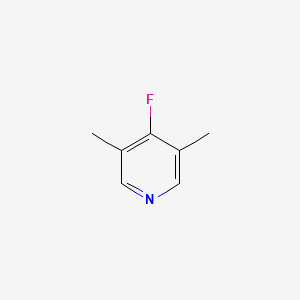![molecular formula C7F8 B13421368 Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- CAS No. 40834-79-5](/img/structure/B13421368.png)
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- is a fluorinated derivative of norbornadiene. This compound is characterized by its unique bicyclic structure, which includes two fused cyclopentene rings. The addition of fluorine atoms enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- typically involves the fluorination of norbornadiene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). These agents facilitate the replacement of hydrogen atoms with fluorine atoms in the norbornadiene structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. This method enhances the safety and efficiency of the fluorination process. Additionally, the use of catalysts can improve the yield and selectivity of the desired fluorinated product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with other molecules, leading to increased stability and reactivity. This compound can participate in various chemical pathways, including radical reactions and electrophilic additions, due to its electron-withdrawing fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene:
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the diene functionality.
2,5-Norbornadiene-rhodium(I) chloride dimer: A metal complex derivative used in catalysis.
Uniqueness
The uniqueness of Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro- lies in its high fluorine content, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Eigenschaften
CAS-Nummer |
40834-79-5 |
|---|---|
Molekularformel |
C7F8 |
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,7-octafluorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7F8/c8-1-2(9)6(13)4(11)3(10)5(1,12)7(6,14)15 |
InChI-Schlüssel |
IKCXNQYGMQSOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2(C(=C(C1(C2(F)F)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)

![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)






![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
